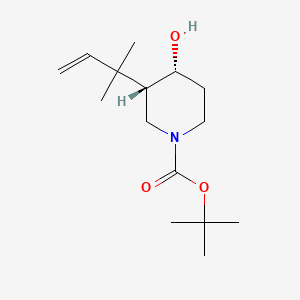

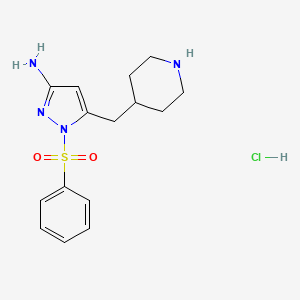

![molecular formula C15H16N2O5S B12301671 ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)

ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

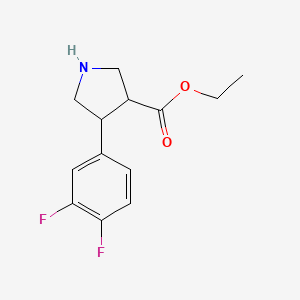

El 2-[4-[(E)-(2-imino-4-oxo-1,3-tiazolidin-5-ilideno)metil]-2-metoxifenoxi]acetato de etilo es un compuesto orgánico complejo que pertenece a la clase de los ésteres. Los ésteres se caracterizan por sus agradables olores y se utilizan a menudo en perfumes y agentes aromatizantes . Este compuesto en particular presenta un anillo de tiazolidinona, que es conocido por sus diversas actividades biológicas .

Métodos De Preparación

La síntesis del 2-[4-[(E)-(2-imino-4-oxo-1,3-tiazolidin-5-ilideno)metil]-2-metoxifenoxi]acetato de etilo se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-aminotiazol-4-acetato con varios aldehídos en condiciones ácidas o básicas . Los métodos de producción industrial a menudo utilizan el proceso de esterificación de Fischer, que implica la reacción de un ácido con un alcohol en presencia de un catalizador ácido .

Análisis De Reacciones Químicas

El 2-[4-[(E)-(2-imino-4-oxo-1,3-tiazolidin-5-ilideno)metil]-2-metoxifenoxi]acetato de etilo experimenta varios tipos de reacciones químicas:

Oxidación: Este compuesto se puede oxidar para formar varios derivados oxo.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en las porciones de éster y tiazolidinona Los principales productos formados a partir de estas reacciones incluyen alcoholes, ácidos y tiazolidinonas sustituidas.

Aplicaciones Científicas De Investigación

El 2-[4-[(E)-(2-imino-4-oxo-1,3-tiazolidin-5-ilideno)metil]-2-metoxifenoxi]acetato de etilo tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 2-[4-[(E)-(2-imino-4-oxo-1,3-tiazolidin-5-ilideno)metil]-2-metoxifenoxi]acetato de etilo implica su interacción con objetivos moleculares específicos. Actúa principalmente inhibiendo enzimas como la UDP-N-acetilmuramato/L-alanina ligasa, que es crucial para la síntesis de la pared celular bacteriana . Esta inhibición conduce a la interrupción de la formación de la pared celular bacteriana, lo que resulta en la muerte celular. Además, la actividad anticancerígena del compuesto se atribuye a su capacidad para interferir con los mecanismos de síntesis y reparación del ADN en las células cancerosas .

Comparación Con Compuestos Similares

El 2-[4-[(E)-(2-imino-4-oxo-1,3-tiazolidin-5-ilideno)metil]-2-metoxifenoxi]acetato de etilo se puede comparar con otros compuestos similares como:

Acetato de etilo: Un éster más simple con un olor agradable, comúnmente utilizado como solvente.

Butirato de metilo: Otro éster conocido por su aroma afrutado.

Derivados de 2-imino-4-tiazolidinona: Estos compuestos comparten el núcleo de tiazolidinona y exhiben actividades biológicas similares, incluidas propiedades antimicrobianas y anticancerígenas. La singularidad del 2-[4-[(E)-(2-imino-4-oxo-1,3-tiazolidin-5-ilideno)metil]-2-metoxifenoxi]acetato de etilo radica en sus características estructurales específicas que confieren un amplio espectro de actividades biológicas y su potencial para diversas aplicaciones en varios campos

Propiedades

Fórmula molecular |

C15H16N2O5S |

|---|---|

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate |

InChI |

InChI=1S/C15H16N2O5S/c1-3-21-13(18)8-22-10-5-4-9(6-11(10)20-2)7-12-14(19)17-15(16)23-12/h4-7H,3,8H2,1-2H3,(H2,16,17,19)/b12-7+ |

Clave InChI |

KGSKTLMBOLPOTC-KPKJPENVSA-N |

SMILES isomérico |

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N)S2)OC |

SMILES canónico |

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

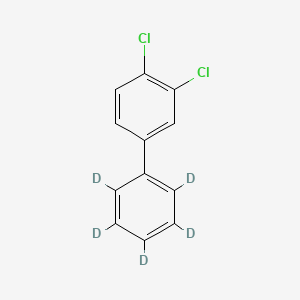

![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)

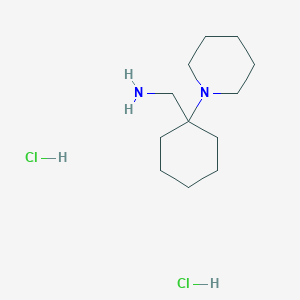

![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)

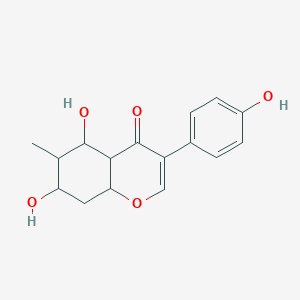

![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)